9-Methyl-7(H)-benzo[C]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-7H-benzo[c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMJXBWHHIIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Methyl 7 H Benzo C Carbazole and Core Structures
Classical Approaches to Benzo[c]carbazole Ring System Assembly
Traditional methods for constructing the carbazole (B46965) framework have laid the groundwork for the synthesis of its more complex derivatives, including the benzo[c]carbazole system. These approaches often rely on fundamental organic reactions that form the key heterocyclic pyrrole (B145914) ring fused between two benzene (B151609) rings.
Intramolecular Cyclization Reactions for Pyrrole Ring Formation
Intramolecular cyclization is a cornerstone strategy for forming the fused ring systems of carbazoles. In this approach, a precursor molecule containing the necessary components is induced to form the central pyrrole ring. One classic example is the Graebe-Ullmann reaction, where an N-phenyl-1,2-diaminobenzene is converted into a diazonium salt that subsequently cyclizes with the loss of nitrogen gas to form the carbazole. wikipedia.org Another foundational method is the Borsche–Drechsel cyclization, which involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone derivative of cyclohexanone (B45756) to form a tetrahydrocarbazole, which is then aromatized. wikipedia.org
While these are general carbazole syntheses, the principles are extended to benzo[c]carbazole precursors. More targeted approaches have been developed, such as the use of a solid Brønsted acidic catalyst derived from rice husk to facilitate the intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates into benzo[a]carbazole derivatives. rsc.orgresearchgate.netrsc.orgnih.gov This type of acid-catalyzed ring closure demonstrates a versatile method for creating the carbazole core from suitably designed precursors. rsc.orgresearchgate.netrsc.orgnih.gov
Condensation and Rearrangement Mechanisms in Benzo[c]carbazole Synthesis
Condensation reactions, often followed by rearrangements, are pivotal in classical carbazole synthesis. The Bucherer carbazole synthesis, for instance, employs the reaction of a naphthol with an aryl hydrazine, a method that relies on condensation to build the initial framework before cyclization. wikipedia.org Similarly, the initial step of the Borsche-Drechsel cyclization is the condensation of phenylhydrazine (B124118) with cyclohexanone to form an imine, which then undergoes an acid-catalyzed rearrangement to close the ring. wikipedia.org These classical routes highlight the importance of combining smaller molecular fragments through condensation to assemble the complex tricyclic structure of carbazoles.
Diels-Alder and Related Cycloaddition Reactions
The Diels-Alder reaction provides a powerful and convergent route to the benzo[c]carbazole skeleton. This [4+2] cycloaddition strategy allows for the direct assembly of the fused ring system from simpler components. A notable application is the reaction between 2-alkenylindoles, acting as the diene component, and arynes, which are highly reactive dienophiles. nih.govacs.org
This method can be controlled to produce different products. When the reaction is conducted under a nitrogen atmosphere, dihydrobenzo[c]carbazole derivatives are formed. nih.govacs.org However, if the reaction is performed in the presence of oxygen, a one-pot process yields the fully aromatized benzo[c]carbazole products with high efficiency. nih.govacs.org This approach offers a direct and flexible pathway to the benzo[c]carbazole core. nih.govacs.org Libraries of heteroatom-fused benzo[c]carbazole derivatives have been constructed using an effective Diels-Alder reaction, highlighting the versatility of this method. rsc.orgrsc.org The reaction often utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) as an aryne precursor. rsc.orgrsc.org
| Reaction Type | Reactants | Key Conditions | Product | Ref |
| Diels-Alder | 2-Alkenylindoles + Arynes | Nitrogen atmosphere | Dihydrobenzo[c]carbazoles | nih.govacs.org |
| Diels-Alder/Oxidation | 2-Alkenylindoles + Arynes | Oxygen atmosphere, Cs2CO3 | Benzo[c]carbazoles | nih.govacs.org |
| Diels-Alder | Substituted indoles + 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, Cs2CO3, O2 | Heteroatom-fused benzo[c]carbazoles | rsc.orgrsc.org |
Modern Catalytic Strategies for Benzo[c]carbazole Core Formation
Contemporary synthetic chemistry has introduced sophisticated catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for the construction of the benzo[c]carbazole core.
Palladium-Catalyzed C-H Annulation and Cross-Coupling Reactions
Palladium catalysis has emerged as a powerful tool for synthesizing carbazole derivatives through C-H activation and cross-coupling reactions. One innovative strategy involves a regioselective palladium-catalyzed C-H [4+2] benzannulation of N-unprotected 3-arylindoles with readily available 1,3-dienes. nih.govacs.org This domino reaction sequence proceeds via carbopalladation of the diene, followed by a direct C2-H allylation of the indole (B1671886) ring and a subsequent oxidation or reduction step to yield the benzo[c]carbazole product. nih.govacs.org
Other palladium-catalyzed methods include tandem reactions that combine intermolecular amination with intramolecular direct arylation. organic-chemistry.org An efficient one-pot synthesis of N-arylated carbazoles has been developed using cyclic diaryliodonium salts and anilines, which involves a ring-opening/Buchwald-Hartwig amination cascade catalyzed by palladium acetate (B1210297). beilstein-journals.org Furthermore, a direct synthesis of carbazoles can be achieved through a one-pot N-arylation and oxidative biaryl coupling, a process for which the catalytic system has been highly developed. acs.org
| Catalytic System | Reactants | Reaction Type | Key Feature | Ref |
| Palladium(0) | 3-Arylindoles + 1,3-Dienes | C-H [4+2] Annulation | Domino carbopalladation/C-H allylation | nih.govacs.org |
| Palladium(II) Acetate | Cyclic Diaryliodonium Salts + Anilines | Ring Opening/Buchwald-Hartwig Amination | Cascade reaction for N-arylcarbazoles | beilstein-journals.org |
| Palladium Catalyst | Diarylamines | Oxidative Biaryl Coupling | One-pot N-arylation and cyclization | acs.org |
| Palladium Catalyst | 2-Iodoanilines + Silylaryl Triflates | N-Arylation/Intramolecular Cyclization | Good to excellent yields for carbazoles | organic-chemistry.org |
Gold(I)-Catalyzed Cascade Cyclization Pathways
Gold(I) catalysis has enabled elegant and efficient cascade reactions for the synthesis of complex heterocyclic systems, including benzo[c]carbazoles. A direct synthesis of aryl-annulated [c]carbazoles is achieved through a gold(I)-catalyzed cascade reaction of azide-diynes with arenes like benzene. rsc.org This process impressively constructs both the pyrrole and benzene rings in a single transformation, involving the formation of two carbon-carbon bonds and one carbon-nitrogen bond. rsc.org
The versatility of gold catalysis is also demonstrated in the intramolecular hydroarylation of (Z)-2-(enynyl)indoles to produce carbazoles. organic-chemistry.org Gold(I) complexes have shown significant activity in promoting carbocyclization processes starting from indole-tethered allenes. chim.it Additionally, gold-catalyzed cascade cyclizations of substrates bearing tethered alkyne moieties have been developed, showcasing the power of this method to build complex polycyclic N-heterocycles. nih.govresearchgate.net A recent protocol for constructing benzo[a]carbazole frameworks utilizes sequential gold catalysis and photomediated cyclization. nih.gov
| Catalyst | Reactants | Reaction Type | Key Feature | Ref |
| Gold(I) Complex | Azide-diynes + Arenes | Cascade Annulation | Direct synthesis of benzo[c]carbazoles | rsc.org |
| Gold(I) Chloride | (Z)-2-(enynyl)indoles | Intramolecular Hydroarylation | Efficient cyclization to carbazoles | organic-chemistry.org |
| Gold(I) Salts | Indole-tethered allenes | Carbocyclization | Forms carbazole structure selectively | chim.it |
| Gold Catalyst | Boc-protected benzylamines with tethered alkynes | Cascade Cyclization | Domino reaction initiated by 6-endo-dig cyclization | nih.govresearchgate.net |
Photochemical Synthesis Approaches
Photochemical reactions provide a powerful means for constructing complex aromatic systems through intramolecular cyclizations. The Graebe-Ullmann reaction is a classic method that can be adapted for the synthesis of the benzo[c]carbazole core. researchgate.net This reaction typically proceeds via the thermal or photochemical decomposition of a 1-aryltriazole, which is itself formed from the corresponding ortho-amino-diaryl compound. researchgate.netyoutube.comwikipedia.org
The synthesis of the benzo[c]carbazole skeleton using this approach begins with the diazotization of a suitable precursor, such as N-(1-naphthyl)-ortho-phenylenediamine, to form the corresponding 1-aryl-1,2,3-benzotriazole. Subsequent heating or irradiation of this triazole intermediate induces the extrusion of a nitrogen molecule (N₂). researchgate.netyoutube.com This loss of nitrogen generates a highly reactive diradical or carbenoid species, which then undergoes an intramolecular electrophilic cyclization onto the adjacent aromatic ring. wikipedia.orgyoutube.com The final step is aromatization to yield the stable 7H-benzo[c]carbazole framework. wikipedia.org Historically, Ullmann successfully applied this method to prepare benzo[c]carbazole among other derivatives. researchgate.net
Regioselective Functionalization and Methylation of Benzo[c]carbazoles
Once the core benzo[c]carbazole structure is obtained, further functionalization can be performed to introduce specific substituents, such as the methyl group at the C-9 position and various groups on the nitrogen atom at the N-7 position.
N-Substitution Methodologies on the Benzo[c]carbazole Framework
The nitrogen atom of the pyrrole moiety within the 7H-benzo[c]carbazole system is nucleophilic and can be readily functionalized. N-alkylation is a common transformation that enhances solubility and modifies the electronic properties of the molecule. A standard procedure involves deprotonation of the N-H group with a strong base, followed by reaction with an alkylating agent.
A specific example is the synthesis of 7-ethyl-10-methyl-7H-benzo[c]carbazole from its N-H precursor. prepchem.com In this procedure, the starting material, 10-methyl-7H-benzo[c]carbazole, is treated with sodium hydride (NaH) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). The sodium hydride acts as a strong base, removing the acidic proton from the nitrogen atom to generate a sodium carbazolide salt. This anionic intermediate is then treated with an electrophilic alkylating agent, such as diethyl sulfate, to introduce the ethyl group onto the nitrogen atom, affording the N-substituted product in high yield. prepchem.com
Table 1: Reaction Data for N-Alkylation of a Benzo[c]carbazole Derivative prepchem.com
Control of Regioselectivity in Multi-Component Reactions
Multi-component reactions offer an efficient pathway to complex molecules in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the benzo[c]carbazole skeleton with control over the final product structure. A notable example involves the reaction between easily accessible 2-alkenylindoles (acting as the diene component) and arynes (acting as the dienophile). nih.gov
In this approach, the regioselectivity and the nature of the product can be controlled by the reaction conditions. When the reaction is carried out under an inert nitrogen atmosphere, the initial cycloadducts, such as 6,7-dihydrobenzo[c]carbazoles or aryl-substituted 7,11b-dihydrobenzo[c]carbazoles, can be isolated in good to excellent yields. nih.gov However, if the reaction is conducted in the presence of oxygen, a one-step oxidation and aromatization of the intermediate occurs, leading directly to the fully aromatic benzo[c]carbazole product with high selectivity and efficiency. nih.gov This control over the reaction atmosphere provides a switch between isolating the dihydro- intermediates and forming the final aromatic product directly.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and extending the scope of synthetic methodologies.
The Graebe-Ullmann synthesis proceeds through a well-studied pathway. researchgate.netwikipedia.org The key intermediate is a 1-arylbenzotriazole, formed from the diazotization of an o-aminodiarylamine. youtube.com Upon thermal or photochemical induction, this triazole undergoes facile elimination of molecular nitrogen (N₂), a thermodynamically favorable process. This generates a high-energy diradical intermediate where unpaired electrons reside on the nitrogen and the ortho-carbon of the phenyl ring. youtube.com This species rapidly undergoes intramolecular radical combination, or cyclization, to form a dihydrocarbazole intermediate, which then aromatizes to the final carbazole product. wikipedia.org
The Diels-Alder reaction between 2-alkenylindoles and arynes follows a concerted [4+2] cycloaddition mechanism. nih.gov The 2-alkenylindole serves as the four-π-electron diene system, while the highly reactive aryne serves as the two-π-electron dienophile. The cycloaddition forms a new six-membered ring, resulting in a dihydrobenzo[c]carbazole intermediate. As discussed previously, the fate of this intermediate depends on the reaction conditions. In the absence of an oxidant (under N₂), the dihydro product can be isolated. In the presence of oxygen, the intermediate undergoes oxidative aromatization to furnish the thermodynamically stable benzo[c]carbazole. nih.gov
Table 2: List of Mentioned Chemical Compounds
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The quest for higher yields and more efficient synthetic routes to benzo[c]carbazole and its derivatives involves a systematic investigation of various reaction parameters. These include the choice of catalyst, solvent, reaction temperature, and duration. Modern techniques such as microwave-assisted synthesis have also emerged as powerful tools for accelerating these reactions and improving their outcomes.
Catalyst Selection and Its Impact
The catalyst is often the cornerstone of a synthetic transformation, and its selection can dramatically influence the yield and selectivity of the reaction. For the synthesis of carbazole frameworks, a range of catalysts have been explored.
In the context of synthesizing benzo[a]carbazole derivatives, which shares a similar carbazole core, studies have shown the effectiveness of solid acid catalysts. An investigation into the intramolecular cyclization to form a benzo[a]carbazole derivative highlighted the superiority of a sulfonic acid-functionalized amorphous carbon catalyst (AC-SO3H) derived from rice husk. rsc.orgnih.gov This catalyst demonstrated high activity, leading to a 73% yield of the desired product. rsc.orgnih.gov The study also compared its performance with other catalysts, as detailed in the table below.
Palladium-catalyzed reactions are also prominent in carbazole synthesis. For instance, a palladium-catalyzed alkyne annulation process for preparing benzo[a]carbazoles showed that the choice of the palladium catalyst and ligand can be crucial. acs.org Similarly, palladium-catalyzed C-H functionalization and C-N bond formation are effective methods for creating carbazole structures. sci-hub.senih.gov The optimization of these catalytic systems often involves screening various palladium sources and ligands to find the most active and stable combination for a specific transformation.
The Role of Solvent and Temperature
The reaction medium and temperature are pivotal in controlling reaction rates and, in some cases, the reaction pathway itself. In the synthesis of benzo[a]carbazoles via a palladium-catalyzed alkyne annulation, the solvent was found to have a significant effect on the yield, with DMF being superior to 1,4-dioxane, DMSO, toluene, and others. acs.org Furthermore, the reaction temperature determined whether the product was an N-protected or N-deprotected benzo[a]carbazole. acs.org
A study on the photochemical annulation of 2-chloroindole-3-carbaldehydes to form benzo[c]carbazoles revealed that a mixture of acetone (B3395972) and pyridine (B92270) provided the highest yield (70%) compared to dichloromethane (B109758) or acetone alone. This highlights the importance of the solvent system in optimizing the reaction outcome.
The following table summarizes the optimization of reaction conditions for a palladium-catalyzed alkyne annulation to produce a benzo[a]carbazole derivative, demonstrating the interplay between solvent and temperature.
Reaction Time and Modern Synthetic Techniques
Optimizing reaction time is crucial for developing an efficient process. In the synthesis of a benzo[a]carbazole derivative using a solid acid catalyst, the reaction time was investigated, and it was found that a 2-hour reaction at 240°C provided the optimal yield. rsc.orgnih.gov
Modern synthetic techniques, particularly microwave-assisted synthesis, have revolutionized the optimization of reaction conditions by significantly reducing reaction times and often improving yields. nih.gov The application of microwave irradiation has been shown to be advantageous in the palladium-catalyzed synthesis of functionalized carbazoles, leading to shorter reaction times and reduced consumption of reagents. tandfonline.com For instance, the Graebe-Ullmann reaction, a classic method for carbazole synthesis, has been optimized using microwave irradiation, resulting in higher yields of γ-carbolines compared to conventional heating. researchgate.net This suggests that such techniques could be highly beneficial for the efficient synthesis of 9-Methyl-7(H)-benzo[c]carbazole.
Advanced Spectroscopic and Crystallographic Characterization of 9 Methyl 7 H Benzo C Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon and hydrogen framework, as well as the local environment of the nitrogen atom, can be constructed.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 9-Methyl-7(H)-benzo[c]carbazole is expected to exhibit a series of signals corresponding to the aromatic protons and the methyl group. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The N-H proton of the carbazole (B46965) moiety would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group protons would present as a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be in the downfield region, characteristic of sp²-hybridized carbons in an electron-rich system. The methyl carbon would appear at a significantly more upfield chemical shift.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atom within the carbazole ring system. The chemical shift would be indicative of its hybridization and involvement in the aromatic system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on related structures and may not represent actual experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| N-H | 8.0 - 10.0 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for elucidating the connectivity and spatial proximity of atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton connectivity throughout the fused aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity across quaternary carbons and for assembling the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the methyl group and nearby aromatic protons.
Investigation of Solvent Effects and Temperature Dependence on NMR Parameters
The chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and temperature. A systematic study of these effects on this compound would provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H proton, and potential conformational dynamics. For example, the chemical shift of the N-H proton is expected to be highly dependent on the hydrogen-bonding capability of the solvent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₁₃N), HRMS would be expected to yield a molecular ion peak ([M]⁺) with a mass-to-charge ratio (m/z) very close to its calculated exact mass. This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [C₁₇H₁₃N+H]⁺ | 232.1121 | Data not available |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Interactive Data Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (methyl) |
| 1600-1450 | Aromatic C=C skeletal vibrations |
| ~1470 | CH₃ bend |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the planarity of the carbazole ring system and the orientation of the methyl group. This technique would also elucidate the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the crystal packing.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Analysis of Planarity and Torsional Angles
The core carbazole ring system is characteristically quasi-planar. In crystallographic studies of various carbazole derivatives, the fused ring system typically exhibits only minor deviations from planarity. For instance, in dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole unit is reported to be nearly planar, with a mean deviation of just 0.037 Å. nih.gov Similarly, methyl 9H-carbazole-9-acetate shows a mean atomic deviation of 0.0346 Å for its carbazole ring system. nih.gov
In the parent 7H-benzo[c]carbazole, the molecule adopts a planar configuration in its single crystal form, which facilitates strong electronic coupling. chinesechemsoc.org For substituted carbazoles, the dihedral angles between the constituent rings of the carbazole nucleus are generally small. In one study of a substituted 9H-carbazole, the dihedral angle between its two benzene (B151609) rings was found to be 2.20 (9)° in one crystallographically independent molecule and 2.01 (9)° in another. nih.gov The pyrrole (B145914) ring in the same study made dihedral angles of less than 1.5° with the adjacent benzene rings. nih.gov
Table 1: Crystallographic Data for Representative Carbazole Derivatives
| Compound Name | Crystal System | Space Group | Key Dihedral/Torsional Angles | Reference |
| Dimethyl 9H-carbazole-2,7-dicarboxylate | Monoclinic | C2/c | Carbazole-ester dihedral angles: 8.12 (6)° and 8.21 (5)° | nih.gov |
| Methyl 9H-carbazole-9-acetate | Monoclinic | P21/c | Dihedral angle with methyl acetate (B1210297) group: 86.5 (7)° | nih.gov |
| 9-Ethyl-3-(2-methyl-benzoyl)-9H-carbazole | - | - | Dihedral angle between benzene ring and carbazole system: 77.1 (1)° | nih.gov |
| 9-(4-Methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | Dihedral angle between carbazole plane and phenyl ring: 56.78 (8)° | nih.gov |
Insights into Intermolecular Interactions in Crystalline State
The crystal packing of carbazole derivatives is governed by a variety of non-covalent interactions, which are crucial in determining the material's bulk properties.
Hydrogen Bonding: In carbazoles with suitable functional groups, hydrogen bonding is a dominant organizational force. N—H···O hydrogen bonds are commonly observed, linking molecules into dimers or more extended networks. nih.gov In the absence of an N-H donor, as in this compound, C—H···O or C—H···N interactions can play a significant role in the crystal lattice. nih.govchinesechemsoc.org For example, weak intermolecular C—H···O hydrogen bonding is noted in the crystal structure of methyl 9H-carbazole-9-acetate. nih.gov
π-π Stacking Interactions: The planar, electron-rich carbazole core is highly conducive to π-π stacking interactions. These can manifest as parallel slipped π-π interactions, where aromatic rings of adjacent molecules are offset. nih.gov In dimethyl 9H-carbazole-2,7-dicarboxylate, such interactions link hydrogen-bonded dimers into slabs, with an interplanar distance of 3.3437 (5) Å. nih.gov
C-H···π Interactions: Another significant stabilizing force is the interaction between a C-H bond and the face of an aromatic ring (C-H···π). These interactions are observed in the crystal structure of 9-ethyl-3-(2-methyl-benzoyl)-9H-carbazole and are also prominent in 9-(4-methoxyphenyl)-9H-carbazole, where they link molecules with centroid-centroid distances of up to 3.617 (4) Å. nih.govnih.gov
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation of this compound from reaction mixtures and for the accurate assessment of its purity.
Reverse-phase HPLC (RP-HPLC) is a highly effective technique for the separation of carbazole compounds. A method developed for the analysis of the related compound 9-methyl-9H-carbazole utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For standard analytical purposes, phosphoric acid is used, while for applications requiring compatibility with mass spectrometry (MS), formic acid is substituted. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com
Table 2: Representative HPLC Conditions for Analysis of a Methyl-Carbazole Derivative
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Application | Analytical Separation, Preparative Isolation, Purity Assessment | sielc.com |
Theoretical Chemistry and Computational Investigations of 9 Methyl 7 H Benzo C Carbazole
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are indispensable tools for predicting the molecular properties of compounds like 9-Methyl-7(H)-benzo[c]carbazole from first principles. These methods provide deep insights into the geometric and electronic nature of the molecule.
Density Functional Theory (DFT) has become a primary method for computational studies of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure.
Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest total energy. For the parent compound, 7H-benzo[c]carbazole, crystallographic data confirms a planar configuration, which is beneficial for strong π–π stacking interactions in the solid state. chinesechemsoc.org Computational studies on other N-substituted carbazoles, such as 9-Methyl-3-phenyldiazenyl-9H-carbazole, also predict a completely planar conformation. researchgate.net It is therefore highly anticipated that the optimized geometry of this compound would also be largely planar. The addition of the methyl group at the N9 position is not expected to induce significant distortion in the rigid, fused aromatic backbone.
Ab initio methods are a class of quantum chemistry methods that are based entirely on theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of electronic properties.
For this compound, these methods would be employed to:
Determine the Ground State Electronic Configuration: By solving the electronic Schrödinger equation, ab initio methods define the distribution of electrons within the molecular orbitals in the lowest energy state.
Calculate Ionization Potential and Electron Affinity: These methods can provide precise values for the energy required to remove an electron (ionization potential) and the energy released when an electron is added (electron affinity). For the parent isomer, 7H-benzo[c]carbazole (BcCz), the vertical ionization potential has been calculated to be 7.77 eV.
While detailed ab initio studies specifically on this compound are not widely available in the literature, the principles serve as a benchmark for validating results from less computationally intensive methods like DFT.
Molecular Orbital (MO) Analysis
The electronic behavior of this compound, including its charge transport and photophysical properties, is governed by its frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.
HOMO: This orbital can be considered the valence band maximum. Its energy level correlates with the ionization potential and represents the ability of the molecule to donate an electron. In this compound, the HOMO is expected to be a π-orbital delocalized across the entire aromatic system, with significant contributions from the electron-rich carbazole (B46965) nitrogen. The presence of the electron-donating methyl group at the nitrogen position will raise the energy of the HOMO, making the molecule a better electron donor compared to its unsubstituted counterpart.
LUMO: This orbital is analogous to the conduction band minimum and its energy relates to the electron affinity. It represents the ability of the molecule to accept an electron. The LUMO is also expected to be a π*-antibonding orbital distributed over the aromatic framework.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter that determines the electronic and optical properties of the molecule. A smaller gap generally implies that the molecule can be more easily excited. Computational studies on similar β-carboline systems have shown that N-alkylation leads to a decrease in the HOMO-LUMO energy gap (the order being -H > -CH3 > -C2H5). dergipark.org.tr This trend suggests that this compound will have a smaller band gap than 7H-benzo[c]carbazole.
Table 1: Calculated Electronic Properties of 7H-benzo[c]carbazole (Parent Compound)
| Property | Calculated Value | Method/Reference |
| Vertical Ionization Potential | 7.77 eV | DFT |
| Lowest Triplet State (T1) Energy | 2.610 eV | TD-DFT chinesechemsoc.org |
The distribution of electron density within the molecule reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the π-electron cloud is delocalized over the fused ring system. The nitrogen atom of the carbazole moiety inherently increases the electron density of the aromatic system. The addition of the methyl group further enhances this effect through an inductive, electron-donating mechanism.
Molecular Electrostatic Potential (MEP) maps are often generated from computational data to visualize this charge distribution. For this molecule, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom and the π-system, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the methyl group would exhibit positive potential (blue), indicating electrophilic character. These charge characteristics are fundamental to understanding intermolecular interactions and the molecule's reactivity.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are essential for compound characterization.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. The calculations would predict the wavelengths of maximum absorption (λmax) corresponding to transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to specific bond stretches, bends, or torsions within the molecule.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.net For this compound, this would involve calculating the chemical shifts for the aromatic protons and carbons, as well as for the distinct methyl group protons and carbon. Comparing these predicted spectra with experimental data is a powerful method for structure verification.
Photoluminescence: While fluorescence is a singlet-state phenomenon, phosphorescence involves triplet states. TD-DFT calculations have been used to determine the lowest triplet state (T1) energy of the parent 7H-benzo[c]carbazole to be 2.610 eV (corresponding to an emission wavelength of ~475 nm). chinesechemsoc.org This calculated value provides a theoretical basis for understanding the observed green phosphorescence in this class of materials. chinesechemsoc.org
Theoretical NMR Chemical Shifts and Coupling Constants Calculation
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool for structural elucidation. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), can calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts.
For this compound, one would expect the 1H NMR spectrum to show distinct signals for the methyl protons, the N-H proton, and the aromatic protons of the fused ring system. The chemical shift of the N-H proton would likely be influenced by solvent and concentration due to hydrogen bonding. The methyl protons would appear as a singlet, likely in the range of 3.7-4.0 ppm, based on data for related N-methylated carbazoles. chemicalbook.com The aromatic protons would exhibit complex splitting patterns due to spin-spin coupling.
A theoretical calculation would provide precise chemical shift values and coupling constants (J-values), aiding in the complete assignment of the 1H and 13C NMR spectra. For instance, in related N-substituted carbazoles, the protons on the carbazole core resonate in the aromatic region, with their specific shifts influenced by the nature of the substituent on the nitrogen atom. ipb.pt
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound (Based on Analogous Compounds)
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N-H | Variable (dependent on solvent) | - |
| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |
| Methyl (CH3) | ~3.7 - 4.0 | ~30 |
| Quaternary Aromatic C | - | 120 - 145 |
Note: These are estimated ranges based on data for similar carbazole structures. Actual experimental and calculated values may vary.
Simulated Vibrational Spectra and Band Assignments
Computational methods, particularly DFT, are highly effective in simulating vibrational spectra (Infrared and Raman). These simulations yield harmonic vibrational frequencies that, when scaled appropriately, show excellent agreement with experimental data. rsc.org
For this compound, a computational analysis would predict the frequencies and intensities of characteristic vibrational modes. Key vibrations would include the N-H stretch, C-H stretches (aromatic and aliphatic), C=C stretching vibrations of the aromatic rings, and various bending and out-of-plane modes. A study on N-substituted carbazoles demonstrated that a coupled computational-experimental approach is crucial for interpreting the vibrational spectra, as both monomeric and dimeric forms can contribute to the observed bands. rsc.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) |
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Note: These are generalized frequency ranges and specific values would be determined by computational analysis.
Aromaticity Analysis and Delocalization Indices within the Benzo[c]carbazole System
The aromaticity of the fused ring system in this compound can be quantitatively assessed using computational methods.
Nucleus-Independent Chemical Shift (NICS) Calculations
NICS is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For the polycyclic system of this compound, NICS calculations would be performed for each individual ring to assess its local aromaticity. It would be expected that the benzene (B151609) rings would exhibit significant aromatic character (large negative NICS values), while the five-membered nitrogen-containing ring would show a lesser degree of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity, which evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to or below 0 suggest non-aromatic or anti-aromatic character, respectively. A HOMA analysis of this compound would likely confirm the high aromaticity of the six-membered rings.
Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of activation energies. While no specific computational studies on the synthesis of this compound are publicly available, general synthetic routes for carbazoles have been investigated.
For example, palladium-catalyzed C-H activation and annulation reactions are common methods for constructing carbazole skeletons. A computational study of a potential synthetic route to this compound, such as a transition metal-catalyzed cyclization, would involve mapping the potential energy surface of the reaction. This would allow for the determination of the most favorable reaction pathway and the optimization of reaction conditions. Such studies are crucial for developing more efficient and selective synthetic methods.
Advanced Applications and Derivatization Strategies for 9 Methyl 7 H Benzo C Carbazole in Materials Science
Optoelectronic Applications and Charge Transport Phenomena
The inherent electronic properties of the benzo[c]carbazole core, characterized by its electron-rich nature and rigid planarity, make it an excellent candidate for facilitating charge transport in various organic semiconductor architectures.
Utilization as Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are widely recognized as benchmark hole-transporting materials (HTMs) due to their high hole mobility and thermal stability. researchgate.netmdpi.com The incorporation of the rigid and stable carbazole moiety can significantly enhance the thermal and morphological stability of materials, a crucial factor for the longevity of OLED devices. mdpi.comresearchgate.net
While specific data for 9-Methyl-7(H)-benzo[c]carbazole is limited, research on closely related carbazole-based HTMs demonstrates their efficacy. For instance, novel HTMs based on a 4-(9H-carbazol-9-yl)triphenylamine backbone have been synthesized, exhibiting high glass transition temperatures (148–165 °C) and leading to enhanced current, power, and external quantum efficiencies in OLEDs. mdpi.com In one study, a device using a fluorene-carbazole derivative (FLU-DCAR) as the HTM in a yellow phosphorescent OLED achieved a high current efficiency of 44.25 cd/A and an external quantum efficiency of 17.8%. researchgate.net These results underscore the potential of the carbazole framework, including the benzo[c]carbazole variant, in creating efficient and durable OLEDs. The strategic placement of methyl groups can further fine-tune the material's solubility and energy levels without compromising its charge-transporting capabilities.
Integration into Organic Photovoltaic Cells (OPVs) and Organic Semiconductor Architectures
The excellent hole-transporting properties of carbazole derivatives also make them highly suitable for use as donor materials in OPVs and as hole-transport layers in perovskite solar cells (PSCs). researchgate.netrsc.org Polymers based on 2,7-disubstituted carbazoles are of particular interest for their performance in OPV devices, with some donor-acceptor copolymers achieving power conversion efficiencies of up to 6%. rsc.org
Furthermore, self-assembled monolayers (SAMs) using carbazole-based phosphonic acids have emerged as effective hole-transport layers in p-i-n structured perovskite solar cells. In a notable study, a SAM based on [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) enabled a record efficiency of 19.51% in a mixed tin/lead perovskite solar cell, significantly outperforming the standard PEDOT:PSS layer. rsc.org Although research has often focused on other isomers like benzo[a]carbazole for dye-sensitized solar cells researchgate.net, the fundamental properties of the carbazole unit suggest that this compound could be a valuable building block for designing new, efficient materials for next-generation solar cells.
Investigation of Charge Carrier Mobility and Electronic Interactions
High charge carrier mobility is a hallmark of carbazole-based materials. researchgate.net The planar structure of 7H-benzo[c]carbazole is beneficial for forming strong coupling in π–π stacking arrangements, which facilitates efficient intermolecular charge transport. chinesechemsoc.org The introduction of substituents on the carbazole core, such as a methyl group at the 9-position, can influence molecular packing and, consequently, the charge transport properties.
Photophysical Behavior and Modulation in Advanced Materials
The 7H-benzo[c]carbazole scaffold exhibits rich and tunable photophysical properties, making it a fascinating subject for fundamental studies and a versatile component for advanced light-emitting materials.
Analysis of Fluorescence and Phosphorescence Characteristics for Light Emission Applications
In its pure powder form, 7H-benzo[c]carbazole (BCz) and its derivatives typically show blue fluorescence under ambient conditions. chinesechemsoc.orgchinesechemsoc.org However, their photoluminescent behavior can be dramatically altered by placing them within a host matrix. When dispersed in polymer or powder matrices, BCz derivatives can exhibit strong, photo-activated green ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.orgchinesechemsoc.org
This remarkable phosphorescence originates from the generation of charge-separated states involving radicals, with the matrix playing a critical role in stabilizing these states. chinesechemsoc.orgchinesechemsoc.org The color of the UORTP can be tuned between green and yellow by changing the matrix. chinesechemsoc.org Detailed photophysical studies of BCz in different environments have provided a wealth of data on its emission characteristics.
Table 1: Photophysical Properties of 7H-Benzo[c]carbazole (BCz) in Various States
| State/Environment | Emission Type | Peak Emission Wavelengths (nm) | Phosphorescence Lifetimes (ms) |
|---|---|---|---|
| Dilute Toluene Solution (77 K) | Green Ultralong Phosphorescence | 488, 528, 571 | 2795.8, 2647.7, 2541.1 |
| Powder (77 K) | Yellow Ultralong Phosphorescence | 555, 604, 662 | 901.9, 895.2, 862.3 |
| Powder (Ambient) | Blue Fluorescence | ~407 | N/A |
This table was generated using data from a study on the ultralong organic room temperature phosphorescence of 7H-benzo[c]carbazole derivatives. chinesechemsoc.org
The ability to modulate the emission from fluorescence to long-lasting phosphorescence by controlling the material's environment opens up new avenues for applications in areas like underwater imaging and advanced anti-counterfeiting technologies. chinesechemsoc.orgchinesechemsoc.org
Studies on Photostability and Excited-State Dynamics in Material Environments
The photostability of carbazole derivatives is one of their most valued characteristics, contributing to the operational lifetime of organic electronic devices. researchgate.net The excited-state dynamics of these molecules are complex and form the basis of their interesting photophysical properties.
Upon photoexcitation, the 7H-benzo[c]carbazole molecule is excited to a singlet state. Through intersystem crossing (ISC), the spin can be reversed, leading to a triplet excited state. chinesechemsoc.org In the presence of a suitable matrix, charge transfer can occur, generating radical ions that lead to the observed ultralong phosphorescence. chinesechemsoc.org The matrix is crucial for stabilizing these charge-separated states and protecting the triplet excitons from quenching by oxygen. chinesechemsoc.org In fact, when doped into a polymethyl methacrylate (B99206) (PMMA) film, BCz exhibits stronger photo-activated phosphorescence underwater than in air, as water acts as a natural barrier to oxygen. chinesechemsoc.orgchinesechemsoc.org
Studies on the parent carbazole molecule show that the lifetime of its first excited singlet state (S₁) is only weakly dependent on the solvent, typically in the range of 13-15 nanoseconds in deaerated solutions. mdpi.com The triplet state (T₁), which is responsible for phosphorescence, decays on a much longer microsecond timescale. mdpi.com This fundamental understanding of the excited-state pathways is crucial for designing new materials based on the this compound scaffold with tailored photophysical properties for specific applications.
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 7H-benzo[c]carbazole | BCz, 3,4-Benzocarbazole |
| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine | FLU-DCAR |
| 4-(9H-carbazol-9-yl)triphenylamine | - |
| [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | Br-2PACz |
| Poly(3,6-di-tert-butyl-9-(2-ethylhexyl)carbazole) | PEDOT:PSS |
| Polymethyl methacrylate | PMMA |
| Toluene | - |
| Carbazole | 9-azafluorene |
Influence of Structural Modifications on Emission Wavelengths and Quantum Yields
The emission characteristics of carbazole derivatives are highly sensitive to structural modifications. By strategically introducing different functional groups onto the 7(H)-benzo[c]carbazole core, it is possible to precisely tune the emission wavelength (λem) and photoluminescence quantum yield (PLQY). These parameters are critical for the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Research into derivatives of the parent compound, 7(H)-benzo[c]carbazole (BCz), provides significant insight into the potential of its 9-methyl counterpart. For instance, the introduction of donor-acceptor (D-A) motifs is a well-established strategy to modulate the photophysical properties. In a study on BCz derivatives, the introduction of a cyano group (an electron acceptor) and a pyridine-amine group (an electron donor) led to significant changes in their emission profiles. chinesechemsoc.org
Pure powders of 7(H)-benzo[c]carbazole and its derivatives often exhibit blue fluorescence. However, when dispersed into polymer or powder matrices, they can display strong, photo-activated green ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.org The color of this UORTP can be tuned between green and yellow depending on the surrounding matrix, which plays a crucial role in stabilizing charge-separated states. chinesechemsoc.org
The following interactive table summarizes the photophysical properties of several 7(H)-benzo[c]carbazole derivatives, illustrating the impact of different substituents on their emission wavelengths and phosphorescence lifetimes at 77 K. While specific data for 9-methyl derivatives are limited in the literature, these findings for the parent compound offer a strong predictive framework for the behavior of this compound derivatives. The methyl group at the 9-position is expected to enhance solubility and influence molecular packing, which can further modulate the solid-state emission properties.
| Compound | Substituent | Phosphorescence Peak (nm) | Phosphorescence Lifetime (ms) | Reference |
|---|---|---|---|---|
| CNBrBCz | Cyano and Bromo | 536, 584, 644 | 895.0, 870.3, 849.2 | chinesechemsoc.org |
| PyAmBCz | Pyridine-Amine | 540, 587, 645 | 1035.2, 999.7, 935.1 | chinesechemsoc.org |
Strategic Functionalization for Tailored Material Performance
The versatility of the this compound scaffold lies in the numerous possibilities for its chemical modification. Strategic functionalization allows for the precise tuning of its electronic and photophysical properties to meet the specific demands of advanced material applications.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. For carbazole-based compounds, transition-metal-catalyzed C-H activation provides a direct route to introduce a wide range of functional groups at specific positions on the aromatic core.
Recent advancements have demonstrated the utility of palladium and rhodium catalysts in the site-selective functionalization of carbazoles. These methods allow for the introduction of alkyl, aryl, and other functional groups, which can significantly alter the electronic properties and solid-state morphology of the resulting materials. While much of the research has focused on the parent carbazole, these strategies are directly applicable to the benzo[c]carbazole core. The regioselectivity of these reactions is often guided by directing groups, which can be either pre-installed or transiently coordinated to the metal center. The development of directing-group-free C-H functionalization methods is an active area of research that promises to further streamline the synthesis of novel this compound derivatives.
The performance of organic electronic devices is intrinsically linked to the electronic and photophysical properties of the constituent materials. For this compound, the introduction of substituents can have a profound impact on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility and emission characteristics.
For instance, attaching electron-donating groups (e.g., methoxy (B1213986), tert-butyl) to the carbazole core can raise the HOMO level, facilitating hole injection in OLEDs. Conversely, electron-withdrawing groups (e.g., cyano, sulfonyl) can lower the LUMO level, improving electron injection and transport. The strategic placement of these substituents can also influence the intramolecular charge transfer (ICT) character of the excited state, which is crucial for tuning the emission color and efficiency.
Studies on related carbazole-imidazole derivatives have shown that a twisted phenylimidazole acceptor can lead to a wider band-gap and deeper blue emission compared to a more conjugated phenanthrimidazole acceptor. nih.gov Furthermore, the use of a bulky t-butyl group on the carbazole unit can more effectively prohibit the ICT process compared to a methoxy group, resulting in a higher photoluminescence quantum yield. nih.gov These findings highlight the importance of carefully selecting substituents to optimize the performance of this compound-based materials in specific device architectures.
To leverage the desirable properties of this compound on a larger scale and to improve processability and device stability, its incorporation into polymeric frameworks and hybrid materials is a key strategy. This can be achieved through the polymerization of functionalized monomers or by blending the small molecule into a polymer matrix.
Carbazole-containing polymers have shown great promise in a variety of applications, including as host materials in phosphorescent OLEDs, as active layers in organic solar cells, and as electrochromic materials. The this compound unit can be incorporated into the main chain or as a pendant group of a polymer. Main-chain incorporation often leads to conjugated polymers with excellent charge transport properties, while side-chain functionalization can be used to tune the solubility and morphology of the material.
For example, copolymers of carbazole and fluorene (B118485) have been extensively studied for their blue-light-emitting properties. mdpi.com The substituents on the carbazole nitrogen play a crucial role in determining the photophysical and electroluminescent properties of these copolymers. mdpi.com Hybrid materials, where this compound derivatives are dispersed in a host matrix, offer another avenue for creating functional devices. As mentioned earlier, dispersing benzo[c]carbazole derivatives in a polymer matrix like polymethyl methacrylate (PMMA) can lead to materials with strong ultralong organic room temperature phosphorescence. chinesechemsoc.org This approach allows for the combination of the unique photophysical properties of the carbazole derivative with the desirable mechanical and processing properties of the polymer host.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-Methyl-7(H)-benzo[C]carbazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Intramolecular Cyclization : Use Brønsted acidic catalysts (e.g., AC-SO3H) to facilitate cyclization of substituted precursors, optimizing temperature (80–120°C) and solvent polarity (e.g., acetone or toluene) to minimize side reactions .
- Metal-Free Coupling : Employ C(sp²)−CN/C(sp²)−H coupling strategies under Brønsted acid mediation (e.g., triflic acid) for regioselective synthesis. Monitor reaction progress via HPLC or TLC to ensure intermediates are converted efficiently .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by NMR) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of saturated solutions (e.g., in dichloromethane/hexane). Refine data using SHELXL (R factor <0.06) to confirm bond lengths, angles, and methyl group orientation .
- Spectroscopic Techniques : Combine H/C NMR (CDCl₃, 400 MHz) to assign aromatic protons and methyl resonances. IR spectroscopy (KBr pellet) verifies N–H stretching (if unsubstituted) and aromatic C–C vibrations .
Advanced Research Questions
Q. How do discrepancies in benzo[a]/[c]carbazole geochemical parameters arise in oil migration studies, and how can they be resolved?
- Methodological Answer :
- Isomer-Specific Analysis : Use GC-MS with SH-Rxi™-PAH columns to separate shielded (e.g., 1,8-DMCA) and exposed isomers. Calibrate with certified standards to address co-elution issues .
- Data Normalization : Account for geological factors (e.g., thermal maturity, biodegradation) by cross-referencing with hopane ratios or δC values. Molecular dynamics simulations can model isomer stability under reservoir conditions .
Q. What experimental designs are optimal for assessing the carcinogenic potential of this compound derivatives in vivo?
- Methodological Answer :
- Route-Specific Exposure : Administer via oral gavage or dermal application in murine models. Compare DNA adduct formation (via P-postlabeling) in liver vs. skin tissues to evaluate organ-specific genotoxicity .
- Dose-Response Analysis : Use subchronic dosing (10–100 mg/kg/day) over 28 days. Histopathology (H&E staining) and comet assays quantify hepatocellular damage and DNA strand breaks .
Q. How can benzo[c]carbazole derivatives be optimized as blue-emitting chromophores in OLEDs?
- Methodological Answer :
- Substituent Engineering : Introduce electron-donating groups (e.g., –OCH₃) at the 3-position to redshift emission (λmax ~450 nm). DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and oscillator strengths .
- Device Fabrication : Co-deposit with host materials (e.g., CBP) via vacuum sublimation. Measure external quantum efficiency (EQE) using integrating spheres; optimize layer thickness (40–60 nm) to balance charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
